tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-5-4-9(8-10)6-7-14/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKPDOKMSMTHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclopentylamine Derivatives
The most straightforward method involves reacting 3-(2-hydroxyethyl)cyclopentylamine with tert-butyl chloroformate (Boc-Cl) under basic conditions . This classic carbamate synthesis proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc-Cl:
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Dissolve 3-(2-hydroxyethyl)cyclopentylamine (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add triethylamine (Et<sub>3</sub>N, 1.2 equiv) as a base to scavenge HCl.
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Slowly add Boc-Cl (1.1 equiv) at 0°C under nitrogen.
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Warm to room temperature and stir for 6–12 hours.
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Quench with water, extract with DCM, and purify via column chromatography.
Key Parameters :
Advantages : High reproducibility and scalability.
Limitations : Requires anhydrous conditions and generates stoichiometric HCl.
Enzymatic Transesterification
Biocatalytic methods offer greener alternatives. Lipases (e.g., Candida antarctica Lipase B) catalyze carbamate formation via transesterification between activated carbonates and alcohols :
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Prepare a solution of 3-(2-hydroxyethyl)cyclopentylamine and vinyl tert-butyl carbonate (1.2 equiv) in toluene:THF (3:1).
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Add immobilized lipase (10% w/w) and stir at 40°C for 24–48 hours.
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Filter the enzyme and concentrate the mixture.
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Purify via recrystallization.
| Parameter | Value |
|---|---|
| Enzyme Loading | 10% w/w |
| Solvent | Toluene:THF (3:1) |
| Temperature | 40°C |
| Reaction Time | 24–48 hours |
| Yield | 60–70% |
Advantages : Mild conditions, minimal byproducts.
Challenges : Enzyme cost and slower reaction kinetics.
Three-Component Coupling with CO<sub>2</sub>
A modern approach utilizes CO<sub>2</sub> as a carbonyl source in a one-pot reaction :
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Charge 3-(2-hydroxyethyl)cyclopentylamine (1.0 equiv), Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv), and TBAI (0.1 equiv) in anhydrous DMF.
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Bubble CO<sub>2</sub> through the solution for 30 minutes.
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Add tert-butyl bromide (1.5 equiv) and heat at 60°C for 12 hours.
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Quench with water, extract with ethyl acetate, and purify.
Performance Metrics :
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Key Catalysts : Cs<sub>2</sub>CO<sub>3</sub> (base), TBAI (phase-transfer agent).
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CO<sub>2</sub> Pressure : Atmospheric.
Advantages : Atom-economical, uses CO<sub>2</sub> as a feedstock.
Limitations : Requires strict moisture exclusion.
Indium-Catalyzed Carbamate Formation
Indium-mediated reactions provide a catalytic route under mild conditions :
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Mix 3-(2-hydroxyethyl)cyclopentylamine (1.0 equiv), Boc-Cl (1.1 equiv), and indium powder (5 mol%) in acetonitrile.
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Stir at 50°C for 8 hours.
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Filter through Celite and concentrate.
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Purify via flash chromatography.
Reaction Profile :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% In |
| Solvent | Acetonitrile |
| Temperature | 50°C |
| Yield | 80–85% |
Advantages : Low catalyst loading, high selectivity.
Challenges : Limited substrate scope data.
Comparative Analysis of Methods
Key Takeaways :
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Boc Protection remains the benchmark for reliability.
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Enzymatic Methods excel in sustainability but require optimization for industrial use.
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CO<sub>2</sub> Utilization aligns with green chemistry principles.
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Indium Catalysis offers high yields but needs further mechanistic study.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbamate group to yield the corresponding amine.
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Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base, room temperature to mild heating.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it valuable for multi-step syntheses.
Biology
The compound is studied for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting proteases and kinases.
Industry
The compound finds applications in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate exerts its effects involves the hydrolysis of the carbamate group. This reaction releases the active amine, which can interact with molecular targets such as enzymes or receptors. The hydrolysis is typically catalyzed by esterases or other hydrolases present in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The 2-hydroxyethyl group in the target compound improves water solubility compared to non-polar substituents like bromomethyl or aromatic analogs . However, hydroxymethyl derivatives (e.g., ) may exhibit marginally higher solubility due to reduced hydrophobicity from a shorter chain.
- Stability : The Boc group is stable under basic conditions but cleaved under acidic conditions. Substituents like hydroxyethyl may influence Boc stability if proximal acidic protons participate in side reactions.
Biological Activity
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses structural features that enable it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{12}H_{23}N_{1}O_{3}
- Molecular Weight : 229.32 g/mol
This compound features a tert-butyl group, a cyclopentyl group, and a hydroxyethyl substituent, which contribute to its unique reactivity and biological interactions.
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, which may lead to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells. For instance, a related carbamate demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231, where treatment led to reduced cell viability and increased apoptosis markers such as caspase-3 activation .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways involving cyclin-dependent kinases (CDKs). Inhibitors targeting CDKs have been explored for their role in cancer therapy due to their involvement in cell cycle regulation .
Case Studies
- Antitumor Effects : In vitro studies using MDA-MB-231 cells treated with this compound showed a dose-dependent decrease in cell viability. A concentration of 10 μM resulted in a 55% reduction in cell viability after three days .
- Mechanistic Insights : The compound's interaction with the CDK9 enzyme was assessed through binding affinity studies, revealing a significant inhibition at micromolar concentrations. This suggests its potential role in modulating cell proliferation pathways .
Comparative Analysis
A comparative analysis of this compound with other similar compounds highlights its unique properties:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor, Enzyme Inhibition | Covalent bond formation with nucleophiles |
| tert-butyl N-(1-cyclopentyl-2-oxoethyl)carbamate | Antitumor | Selective CDK inhibition |
| tert-butyl N-(2-oxoethyl)carbamate | Enzyme inhibition | Non-covalent interactions with targets |
Q & A
Synthesis and Reaction Optimization
1.1 Basic: What are the standard synthetic routes for preparing tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate? Answer: The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) reacting with 3-(2-hydroxyethyl)cyclopentylamine. A base (e.g., triethylamine) is used to neutralize HCl generated during the reaction. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under anhydrous conditions at 0–25°C. Reaction progress is monitored by TLC or HPLC .
1.2 Advanced: How can reaction yields be optimized when steric hindrance from the cyclopentyl group limits efficiency? Answer: Strategies include:
- Solvent optimization: Switching to polar aprotic solvents (e.g., DMF) to improve solubility.
- Temperature control: Gradual warming from 0°C to room temperature to reduce side reactions.
- Catalytic additives: Using DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.
- Microwave-assisted synthesis: Enhancing reaction rates and yields through controlled dielectric heating .
Structural Characterization
2.1 Basic: Which analytical techniques are critical for confirming the structure of this compound? Answer:
- NMR spectroscopy: ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and hydroxyethyl protons (δ ~3.6–4.0 ppm).
- Mass spectrometry (HRMS): Confirm molecular ion peaks matching the molecular formula (C₁₃H₂₅NO₃).
- IR spectroscopy: Identify carbamate C=O stretch (~1700 cm⁻¹) and O–H stretch (~3400 cm⁻¹) .
2.2 Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry for the cyclopentyl substituents? Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine absolute configuration. Crystals are grown via slow evaporation in solvents like ethyl acetate/hexane. Hydrogen bonding between the hydroxyethyl group and carbamate oxygen may stabilize the crystal lattice, aiding in data collection .
Stability and Reactivity
3.1 Basic: Under what conditions is the carbamate group prone to cleavage? Answer: The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but cleaved by strong acids (e.g., TFA in DCM) or prolonged exposure to HCl in dioxane. The hydroxyethyl group may necessitate milder acidic conditions (e.g., 10% TFA) to avoid side reactions .
3.2 Advanced: How does the hydroxyethyl group influence the compound’s reactivity in nucleophilic substitutions? Answer: The hydroxyethyl side chain can participate in intramolecular hydrogen bonding, reducing nucleophilicity of the carbamate oxygen. However, it may act as a leaving group in SN2 reactions under basic conditions. Computational studies (DFT) can model transition states to predict regioselectivity .
Biological and Pharmacological Applications
4.1 Basic: What role does this compound play in medicinal chemistry research? Answer: It serves as a versatile intermediate for:
- Prodrug synthesis: The Boc group protects amines during multi-step syntheses.
- Enzyme inhibitor design: The hydroxyethyl group mimics natural substrates in kinases or proteases.
- Peptide mimetics: Cyclopentyl scaffolds provide conformational rigidity .
4.2 Advanced: How can molecular docking studies predict interactions between this compound and DPP-IV for diabetes research? Answer: Docking with AutoDock Vina or Schrödinger Maestro can simulate binding to DPP-IV’s active site. Key parameters:
- Hydrogen bonding: Hydroxyethyl forms interactions with Ser630 or Tyr546.
- Hydrophobic pockets: The tert-butyl group occupies the S1 specificity pocket.
- Free energy calculations (MM/GBSA): Validate binding affinity predictions .
Data Contradictions and Resolution
5.1 Advanced: How to address discrepancies in reported solubility data for this compound? Answer: Conflicting solubility profiles may arise from polymorphic forms or residual solvents. Mitigation strategies:
- Standardized protocols: Use USP buffers (pH 1.2–7.4) for equilibrium solubility measurements.
- DSC/TGA: Identify polymorph transitions affecting solubility.
- Particle size reduction: Nano-milling to enhance dissolution rates .
Safety and Handling
6.1 Basic: What safety precautions are recommended for handling this compound? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
